N-Isopropylisoindoline hydrochloride

Description

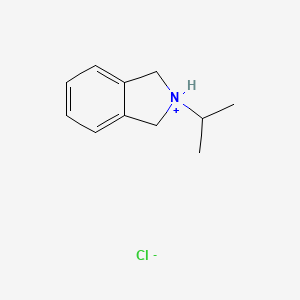

Structure

3D Structure of Parent

Properties

CAS No. |

73816-64-5 |

|---|---|

Molecular Formula |

C11H16ClN |

Molecular Weight |

197.70 g/mol |

IUPAC Name |

2-propan-2-yl-2,3-dihydro-1H-isoindol-2-ium;chloride |

InChI |

InChI=1S/C11H15N.ClH/c1-9(2)12-7-10-5-3-4-6-11(10)8-12;/h3-6,9H,7-8H2,1-2H3;1H |

InChI Key |

FBVAFYVFMAVNIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[NH+]1CC2=CC=CC=C2C1.[Cl-] |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques in N Isopropylisoindoline Hydrochloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. mdpi.com It provides detailed information about the carbon-hydrogen framework, the chemical environment of atoms, and the connectivity within the molecule. For N-Isopropylisoindoline hydrochloride, both ¹H and ¹³C NMR would be employed to confirm its structure.

In ¹H NMR, the protonated nitrogen of the hydrochloride salt would influence the chemical shifts of adjacent protons. The spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the methylene (CH₂) protons of the isoindoline (B1297411) core, and the methine (CH) and methyl (CH₃) protons of the N-isopropyl group. nih.gov The integration of these signals would correspond to the number of protons in each environment, while spin-spin coupling patterns would reveal neighboring protons.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts would differentiate between the aromatic, methylene, methine, and methyl carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.3-7.5 | Multiplet | 4H | Aromatic (C₆H₄) |

| ~4.5-4.7 | Singlet/Multiplet | 4H | Methylene (CH₂) |

| ~3.5-3.7 | Septet | 1H | Isopropyl Methine (CH) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

|---|---|---|

| ~135-140 | Quaternary | Aromatic C |

| ~125-130 | CH | Aromatic CH |

| ~55-60 | CH₂ | Methylene C |

| ~50-55 | CH | Isopropyl Methine C |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electrospray ionization (ESI) would likely be used, which is a soft ionization technique suitable for polar and salt compounds.

The ESI mass spectrum, run in positive ion mode, would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (N-Isopropylisoindoline), from which the molecular weight can be confirmed. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation of the N-Isopropylisoindoline cation would likely involve cleavage of the isopropyl group and fragmentation of the isoindoline ring system. nih.govscielo.br A key fragmentation pathway for amines is the α-cleavage, which in this case would involve the loss of a methyl radical from the isopropyl group or cleavage adjacent to the nitrogen atom in the ring. miamioh.edunih.gov The resulting fragmentation pattern serves as a fingerprint for structural confirmation. xml-journal.net

Table 3: Predicted Key Mass Fragments for N-Isopropylisoindoline Cation

| m/z (mass-to-charge ratio) | Ion Formula | Description |

|---|---|---|

| 162.128 | [C₁₁H₁₆N]⁺ | Molecular Ion [M+H]⁺ |

| 146.102 | [C₁₀H₁₂N]⁺ | Loss of methyl radical (•CH₃) |

| 118.065 | [C₈H₈N]⁺ | Loss of propyl group (•C₃H₇) |

X-ray Diffraction Studies for Definitive Solid-State Structure Determination

X-ray diffraction (XRD), particularly single-crystal XRD, is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com This technique is crucial for confirming the absolute structure, stereochemistry, and packing of molecules within a crystal lattice. mdpi.com

To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. The data provides precise information on bond lengths, bond angles, and torsion angles. nih.gov For this compound, XRD would confirm the geometry of the isoindoline ring, the conformation of the N-isopropyl group, and the location of the chloride counter-ion and its interactions (e.g., hydrogen bonding) with the protonated amine. This provides unequivocal proof of the compound's solid-state structure.

Table 4: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.54 |

| Volume (ų) | 1337.5 |

Advanced Chromatographic Methods for Purity Assessment and Enantiomeric Separations

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of chemical compounds and separating stereoisomers. jiangnan.edu.cn

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of pharmaceutical compounds and other organic materials. nih.gov A reversed-phase HPLC (RP-HPLC) method would be suitable for this compound. wjpsonline.com

In a typical setup, the compound would be injected onto a C18 stationary phase column and eluted with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. ptfarm.plmdpi.com Detection is commonly performed using an ultraviolet (UV) detector set to a wavelength where the aromatic ring of the isoindoline moiety absorbs strongly. The retention time of the main peak is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration. Impurities would appear as separate peaks with different retention times, allowing for their quantification. Method validation would assess parameters like linearity, precision, accuracy, and robustness to ensure the reliability of the results. jfda-online.com

While N-Isopropylisoindoline itself is an achiral molecule, derivatives with substituents on the isoindoline ring or impurities could be chiral. wvu.edu Chiral HPLC is a specialized technique used to separate enantiomers (non-superimposable mirror images). sigmaaldrich.com This is critical in pharmaceutical development, as enantiomers can have different biological activities. unife.it

The separation is achieved using a chiral stationary phase (CSP). These phases contain a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute at different times. mdpi.com Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used for this purpose. The mobile phase often consists of non-polar solvents like hexane and an alcohol modifier such as isopropanol. By analyzing a racemic mixture, the method can be developed to determine the enantiomeric excess (e.e.) of a chiral sample.

Reaction Mechanisms and Reactivity Studies of N Isopropylisoindoline Hydrochloride and Its Derivatives

Investigation of Electrophilic and Nucleophilic Reactivity

The reactivity of the N-isopropylisoindoline core is characterized by the interplay between the nucleophilic nitrogen atom and the aromatic benzene (B151609) ring, which is susceptible to electrophilic attack. In its free base form, the lone pair of electrons on the secondary amine nitrogen atom makes it a potent nucleophile. However, as N-Isopropylisoindoline hydrochloride, the nitrogen is protonated, forming an ammonium (B1175870) salt. This protonation significantly diminishes the nucleophilicity of the nitrogen atom.

The benzene portion of the isoindoline (B1297411) ring can undergo electrophilic aromatic substitution. The fused pyrrolidine (B122466) ring acts as an activating group, directing incoming electrophiles to the ortho and para positions, though the directing effects are complex due to the non-planar nature of the saturated portion of the molecule. The reactivity in these electrophilic substitutions is influenced by the reaction conditions and the nature of the electrophile.

Elucidation of Mechanistic Pathways in C-H Functionalization Reactions

Carbon-hydrogen (C-H) functionalization represents a powerful strategy for the synthesis and modification of complex molecules by directly converting C-H bonds into new chemical bonds. While a burgeoning field for many heterocyclic systems, specific studies detailing the mechanistic pathways for C-H functionalization of N-Isopropylisoindoline are an area of ongoing research. In principle, both the aromatic C-H bonds on the benzene ring and the aliphatic C-H bonds on the pyrrolidine ring and isopropyl group are potential targets for functionalization. Mechanistic investigations in related systems often involve transition-metal catalysis, proceeding through pathways such as concerted metalation-deprotonation, oxidative addition, or sigma-bond metathesis. The specific pathway and resulting selectivity (chemo- and regioselectivity) are highly dependent on the catalyst, directing group, and oxidant used.

Studies on Cycloaddition Reaction Mechanisms, e.g., Diels-Alder

Cycloaddition reactions are fundamental in the synthesis of the isoindoline core and its derivatives. osi.lv The aromatic tautomer, isoindole, is kinetically unstable but serves as a highly reactive diene in Diels-Alder reactions. researchgate.net Many isoindoles readily form Diels-Alder adducts by reacting across the electron-rich 1,3-positions with various dienophiles. researchgate.net

The synthesis of the isoindoline skeleton itself often relies on cycloaddition strategies:

[2+2+2] Cycloadditions: Iridium(III) catalysis has been shown to be an effective method for synthesizing isoindolines through the [2+2+2] cycloaddition of diynes and alkynes. This method is notable for its tolerance of a broad range of functional groups. researchgate.net

[3+2] Cycloadditions: The reaction of azomethine ylides with dipolarophiles is a common strategy for constructing the pyrrolidine ring of the isoindoline system. osi.lv Highly diastereoselective [3+2] cycloaddition strategies have been developed to access complex spiro-pyrrolidine frameworks from related starting materials. researchgate.net Furthermore, 1,3-dipolar cycloadditions using indolin-2-one-based dipolarophiles with reagents like azomethine ylides are effective for producing spiropyrrolidines with high yields and selectivity. mdpi.com

These cycloaddition reactions are crucial for efficiently building the core isoindoline structure, often establishing multiple stereocenters in a single step. researchgate.netmdpi.com

Analysis of Intramolecular Rearrangements and Tautomerism in Isoindoline Systems

The parent isoindole system exists as two stable tautomers: the 1H-isoindole (also known as isoindolenine) and the 2H-isoindole. thieme-connect.de There is a delicate balance between the stabilities of these two forms, which can be influenced by substituents. thieme-connect.de The presence of both tautomers can lead to kinetic instability due to potential self-condensation reactions. thieme-connect.de

However, N-alkylated isoindoles, such as N-isopropylisoindoline (in its oxidized isoindole form), are locked into the 2H-isomer structure. thieme-connect.de This N-substitution prevents tautomerization to the 1H-form, which significantly enhances the stability of the compound compared to the unsubstituted parent isoindole. thieme-connect.de

In more complex systems containing the isoindoline motif, intramolecular rearrangements can play a key role in synthesis. For instance, a competing 2-oxonia- nih.govnih.gov-sigmatropic aldol (B89426) pathway was proposed as operative during the synthesis of the natural product aspochalasin B, highlighting the potential for complex rearrangements in related structures. beilstein-journals.org

Systematic Studies on the Influence of Substituents on Reaction Outcomes and Stereoselectivity

The outcome, yield, and selectivity of reactions involving the isoindoline scaffold are highly sensitive to the electronic properties and position of substituents. Studies on the one-pot synthesis of polycyclic isoindolines have demonstrated a clear relationship between the electronic nature of substituents on the reacting aldehyde and the reaction yield. nih.gov

As detailed in the table below, electron-withdrawing groups on the aldehyde partner tend to decrease the reaction yield, while the position of a substituent can significantly impact the regioselectivity of the cyclization. nih.gov

| Substituent on Aldehyde | Electronic Effect | Observed Effect on Yield |

|---|---|---|

| None (Benzaldehyde) | Neutral | Baseline Yield |

| Chlorine | Electron-Withdrawing | Decreased yield by 11–15% |

| Fluorine | Strongly Electron-Withdrawing | Decreased yield by 21% |

Furthermore, the regioselectivity was also affected by substituent placement. A chlorine atom at the 3-position of the aldehyde resulted in more than double the regioselectivity compared to a chlorine at the 4-position. nih.gov This suggests that both electronic and steric factors, dictated by the substituent's nature and location, are critical in controlling the reaction pathways and final product distribution. nih.gov

Computational and Theoretical Chemistry of N Isopropylisoindoline Hydrochloride

Quantum Chemical Studies (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental electronic and structural properties of N-Isopropylisoindoline hydrochloride. These methods provide a robust framework for understanding the molecule's behavior at a subatomic level.

The electronic structure of a molecule is pivotal to its chemical reactivity and stability. Key descriptors of this structure include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them (the HOMO-LUMO gap). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. A small HOMO-LUMO gap is indicative of high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

The energies of the HOMO and LUMO orbitals are also directly related to the ionization potential (IP) and electron affinity (EA) of the molecule, respectively, according to Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO). nih.gov The ionization potential is the energy required to remove an electron from a molecule, while the electron affinity is the energy released when an electron is added. These parameters are crucial for predicting the charge transfer capabilities of the molecule.

Table 1: Representative Electronic Properties of Isoindoline (B1297411) Derivatives from Computational Studies

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

| Isoindoline-1,3-dione derivative | DFT/B3LYP | -7.2 | -2.1 | 5.1 | 7.2 | 2.1 |

| N-substituted Isoindigo | TD-DFT | -6.5 | -3.8 | 2.7 | 6.5 | 3.8 |

Note: The data in this table is illustrative and derived from studies on related isoindoline structures to demonstrate the application of computational methods. Actual values for this compound may vary.

This compound, with its flexible isopropyl group and the non-planar isoindoline ring, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them, thus defining the molecule's potential energy landscape. nih.govnih.gov

The presence of the nitrogen heteroatom in the isoindoline ring and the isopropyl substituent significantly influences the electronic and molecular properties of this compound. The nitrogen atom, with its lone pair of electrons, can participate in conjugation and alter the electron density distribution across the aromatic system.

The isopropyl group, being an electron-donating alkyl group, can affect the electronic properties through inductive effects. Computational studies on substituted isoindigos have shown that electron-donating and electron-withdrawing groups can modulate the HOMO and LUMO energy levels. nih.govresearchgate.net Specifically, electron-donating groups tend to raise the HOMO energy level, making the molecule a better electron donor, while electron-withdrawing groups tend to lower the LUMO energy level, making it a better electron acceptor. nih.govresearchgate.net

For this compound, the protonation of the nitrogen atom would also have a profound effect on its electronic structure, significantly lowering the energy of the molecular orbitals and altering its reactivity profile.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations.

Molecular dynamics (MD) simulations can be employed to study the interactions of this compound with other molecules, such as solvent molecules or biological macromolecules like proteins. nih.govnih.gov By simulating the movement of atoms over time, MD can provide insights into the stability of intermolecular complexes and the nature of the forces that hold them together, including hydrogen bonds, van der Waals forces, and electrostatic interactions.

These simulations are particularly valuable for predicting the binding affinity of a ligand to a protein target. researchgate.net Methods like free energy perturbation and thermodynamic integration can be used in conjunction with MD to calculate the free energy of binding, a key determinant of a molecule's potential biological activity. unibo.it For this compound, such simulations could help identify potential protein targets and elucidate the molecular basis of its interactions.

Computational methods can also be used to explore the potential chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the minimum energy pathway from reactants to products, including the high-energy transition state that must be overcome. nih.gov

Techniques such as DFT can be used to calculate the geometries and energies of reactants, products, and transition states. This information can then be used to determine the activation energy of the reaction, which is a critical factor in determining the reaction rate. For example, the metabolic pathways of this compound could be investigated by simulating its interaction with metabolic enzymes and calculating the energy barriers for potential biotransformations. researchgate.net

Theoretical Approaches to Understanding and Predicting Stereochemical Control in Synthesis

The synthesis of N-substituted isoindolines often involves the creation of one or more chiral centers, making stereochemical control a critical aspect of their preparation. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting and rationalizing the stereochemical outcomes of such reactions.

Theoretical investigations into the asymmetric synthesis of related compounds, such as chiral isoindoline-1-carboxylic acid esters, have demonstrated the utility of DFT in predicting diastereoselectivity. These studies often involve modeling the transition states of key reaction steps. By calculating the energies of the various possible transition states leading to different stereoisomers, chemists can predict which isomer is likely to be favored under specific reaction conditions.

A key finding in the computational analysis of stereocontrol is the ability to discern between thermodynamic and kinetic control of a reaction. For instance, in the intramolecular allylic amination to form isoindoline derivatives, DFT calculations have shown that while some substrates may yield products under thermodynamic control, slight modifications to the substrate can lead to an abrupt shift to kinetic control. This highlights the nuanced interplay of steric and electronic factors that govern the stereochemical pathway of a reaction.

For N-Isopropylisoindoline, the bulky isopropyl group attached to the nitrogen atom would be expected to exert significant steric influence during synthesis. A theoretical approach to understanding its formation would involve:

Conformational Analysis: Identifying the most stable conformations of the reactants and key intermediates.

Transition State Modeling: Calculating the structures and energies of the transition states for the formation of different stereoisomers.

Energy Profiling: Constructing a detailed potential energy surface of the reaction pathway to identify the lowest energy route.

These computational models can provide invaluable guidance to synthetic chemists in designing reaction conditions that favor the formation of a desired stereoisomer.

Studies on Tautomeric Equilibria and Solvent Effects via Computational Methods

Tautomerism, the interconversion of structural isomers, is a phenomenon that can be prevalent in heterocyclic systems like isoindoline. The parent isoindole is known to exist in tautomeric equilibrium with 1-H-isoindole. Computational studies have been employed to investigate the relative stabilities of these tautomers.

For this compound, potential tautomeric forms could arise from proton migration, although the saturated nature of the isoindoline ring system makes this less common than in the aromatic isoindole. However, the presence of the hydrochloride salt introduces the possibility of different protonation states and their equilibria.

Computational methods are instrumental in studying these equilibria. The relative energies of different tautomers and protonation states can be calculated with high accuracy using methods like DFT. These calculations can predict the dominant species in the gas phase.

The influence of the solvent is a critical factor in determining tautomeric equilibria. Solvents can selectively stabilize one tautomer over another through various intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. The Polarizable Continuum Model (PCM) is a widely used computational method to account for the bulk effects of a solvent. In this model, the solute is placed in a cavity within a continuous dielectric medium representing the solvent.

Studies on related heterocyclic systems have shown that an increase in solvent polarity can significantly shift the tautomeric equilibrium. For instance, more polar tautomers are generally favored in more polar solvents. Some computational studies have highlighted that while continuum solvent models are useful, the explicit inclusion of solvent molecules in the calculation, particularly those that can form strong hydrogen bonds, is sometimes necessary to accurately reproduce experimental observations. mdpi.com

In the case of this compound, a computational study of solvent effects would involve:

Gas-Phase Calculations: Determining the intrinsic relative stabilities of any potential tautomers or different protonated forms.

Implicit Solvent Models (PCM): Calculating the relative energies of these species in a range of solvents with varying polarities to predict the shift in equilibrium.

Explicit Solvent Models: For protic solvents, including one or more explicit solvent molecules in the calculation to model specific hydrogen bonding interactions with the hydrochloride proton and the nitrogen atom.

These computational approaches provide a molecular-level understanding of how the solvent environment modulates the structure and stability of this compound.

Future Directions and Emerging Research Avenues for N Isopropylisoindoline Hydrochloride

Development of Novel and Sustainable Synthetic Methodologies for Isoindoline (B1297411) Scaffolds

The synthesis of isoindoline derivatives has traditionally faced challenges, including the need for harsh reaction conditions. researchgate.net Consequently, a primary focus of future research is the development of novel, efficient, and sustainable synthetic routes. Key strategies encompass both metal-catalyzed and metal-free approaches, aiming to improve yield, reduce waste, and expand the diversity of accessible structures. nih.gov

Recent advancements have highlighted several promising methodologies:

Metal-Free Synthesis: An efficient one-pot, metal-free method has been developed for synthesizing novel isoindolinone derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and various alcohols. This approach is advantageous due to its mild reaction conditions, short reaction times, and environmentally friendly design. nih.gov

Transition-Metal Catalysis: Catalytic systems using rhodium, palladium, and copper are being explored to construct the isoindoline core. nih.govrsc.org For instance, a rhodium(II)-catalyzed reaction of 3-hydroxyisoindolinones has been developed to create complex isoindolinone derivatives containing continuous quaternary carbons. rsc.org Similarly, nickel-catalyzed tetradehydro-Diels-Alder reactions represent another avenue for preparing isoindolines. researchgate.net

Domino and Sequential Cascades: Strategies like the Heck-aza-Michael (HaM) cascade are being used to generate a variety of substituted isoindolines. nih.gov These multi-step, one-pot reactions enhance efficiency by forming multiple chemical bonds in a single operation. researchgate.net

Diverse Starting Materials: Researchers are expanding the range of starting materials to include benzamides, imidates, nitriles, and aziridines, which increases the synthetic flexibility and the variety of possible isoindoline derivatives. nih.gov

| Synthetic Strategy | Key Features | Catalyst/Reagent Example | Reference |

|---|---|---|---|

| Metal-Free One-Pot Synthesis | Mild conditions, short reaction times, environmentally friendly. | Chlorosulfonyl isocyanate (CSI) | nih.gov |

| Transition-Metal Catalysis | High efficiency and site-selectivity. | Rhodium(II), Copper, Nickel(0) | researchgate.netrsc.orgrsc.org |

| Heck-aza-Michael (HaM) Cascade | Efficient one-pot installation of isoindoline rings. | Palladium catalysts | nih.gov |

| Green Synthesis (Solventless) | Environmentally benign, simple heating. | None (thermal reaction) | researchgate.net |

Exploration of Undiscovered Reactivity Patterns and Green Chemistry Approaches

Beyond developing new synthetic routes, researchers are exploring the fundamental reactivity of the isoindoline nucleus and applying green chemistry principles to make its synthesis more sustainable.

One innovative approach involves reversing the typical nucleophilic character of isoindoles, a strategy known as "umpolung". By converting in situ-generated nucleophilic isoindoles into electrophilic isoindoliums via protonation, a one-pot synthesis of polycyclic isoindolines can be achieved through a Pictet-Spengler-type cyclization. nih.gov This opens up new pathways for constructing complex molecular architectures.

The principles of green chemistry are becoming central to the synthesis of isoindoline scaffolds. researchgate.net Key areas of focus include:

Environmentally Benign Solvents: There is a strong emphasis on replacing hazardous organic solvents with greener alternatives like water or employing solventless reaction conditions. researchgate.netresearchgate.net

Recyclable Catalysts: The use of recyclable catalysts, such as fluorous phosphine (B1218219) in the synthesis of isoindolinones, significantly reduces resource consumption and waste. rsc.orgrsc.org This approach allows for the catalyst and solvents to be reused over multiple cycles with high efficiency. rsc.org

Atom Economy: Multi-component reactions (MCRs) are being designed to maximize atom economy by incorporating multiple starting materials into the final product in a single step, minimizing byproduct formation. researchgate.net For instance, a three-component reaction of 2-formyl benzoic acid, ammonia, and 4-hydroxycoumarin in water has been developed to produce novel isoindolinone derivatives without any catalyst. researchgate.net

These green methodologies not only reduce the environmental impact of chemical synthesis but also often lead to simpler, more efficient, and scalable processes. rsc.orgrsc.org

Advanced Computational Predictions for Rational Design and Targeted Synthesismit.edu

Computational modeling is revolutionizing the field of chemical synthesis and drug discovery, and its application to isoindoline derivatives is a rapidly growing area of research. mit.edumdpi.com By using advanced computational tools, scientists can move beyond trial-and-error experimentation towards a more rational and targeted approach for designing and synthesizing new molecules. mit.edu

Integrated computational approaches are being used to understand the structure-activity relationships of isoindoline-based compounds. mdpi.com Techniques such as 3D-QSAR (Quantitative Structure-Activity Relationship), CoMFA (Comparative Molecular Field Analysis), and CoMSIA (Comparative Molecular Similarity Indices Analysis) help correlate the biological activity of compounds with their physicochemical properties. mdpi.com

Key applications of computational modeling in isoindoline research include:

Predicting Reactivity: Computational models can predict which molecules will react together to form desired products, prescreening compounds to determine which synthetic routes are most likely to succeed. mit.edu

Rational Drug Design: Molecular modeling is used to design novel inhibitors by understanding the binding mechanisms between isoindoline derivatives and biological targets, such as enzymes. nih.govnih.gov For example, a modular "head, core, linker, and tail" strategy was used in the rational design of novel isoindolinone-based carbonic anhydrase inhibitors. nih.gov

Mechanism Elucidation: Density Functional Theory (DFT) calculations and other computational studies help to elucidate complex reaction pathways, providing insights that can be used to optimize reaction conditions and yields. acs.orgresearchgate.net

This predictive power accelerates the discovery process, reduces the cost and time associated with laboratory experiments, and enables the design of molecules with highly specific and enhanced properties. mit.edu

| Computational Technique | Application in Isoindoline Research | Key Outcome | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Determine correlation between biological activity and physicochemical properties. | Predictive models for inhibitory activity. | mdpi.com |

| Molecular Docking | Simulate the interaction of isoindoline derivatives with biological targets (e.g., enzymes). | Identify potential binding modes and design potent inhibitors. | nih.govacs.org |

| Density Functional Theory (DFT) | Investigate reaction mechanisms and molecular stability. | Elucidation of complex reaction pathways. | acs.orgacs.org |

| Molecular Dynamics (MD) Simulation | Study the dynamic behavior of protein-ligand complexes over time. | Assess the stability of ligand binding. | mdpi.com |

Integration of Isoindoline Scaffolds into Advanced Material Systems and Supramolecular Assemblies

The unique structural and electronic properties of the isoindole core make it an attractive building block for advanced materials and supramolecular chemistry. While much of the historical focus has been on pharmaceutical applications, emerging research is exploring the potential of isoindoline derivatives in materials science.

The fused benzopyrrole ring system of isoindole is a chromophore, and derivatives have found applications as dyes and pigments. nih.gov For example, Pigment Yellow 139 is a commercially important 1,3-disubstituted isoindoline dye known for its high resistance. nih.gov More recently, isoindoles have been investigated for their potential as red to near-infrared fluorophores, opening up possibilities for their use in bio-imaging and sensor applications. nih.gov

The future in this area points towards the rational design of isoindoline-based molecules for specific functions within larger systems:

Organic Electronics: The π-conjugated system of isoindole derivatives could be exploited in the development of organic semiconductors, conductors, or components for organic light-emitting diodes (OLEDs).

Supramolecular Chemistry: The planar structure and potential for hydrogen bonding and π-π stacking make isoindolines excellent candidates for constructing complex supramolecular assemblies. These ordered structures could be designed for applications in molecular recognition, catalysis, or as porous materials for storage and separation.

Functional Polymers: Incorporating the isoindoline scaffold into polymer backbones or as pendant groups could impart specific optical, electronic, or thermal properties to the resulting materials.

The synthesis of fused-aromatic rings, a key feature of isoindoline chemistry, is a critical endeavor in the creation of new materials. researchgate.net As synthetic methods become more sophisticated and predictable, the ability to precisely tailor the properties of isoindoline scaffolds will pave the way for their integration into a new generation of smart materials and complex molecular systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.